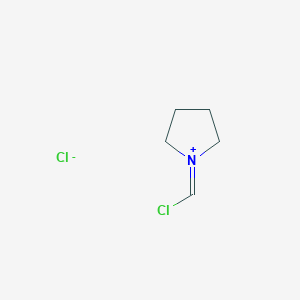
1-(Chloromethylidene)pyrrolidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethylidene)pyrrolidin-1-ium chloride is a chemical compound that features a pyrrolidine ring with a chloromethylidene substituent
Preparation Methods
The synthesis of 1-(Chloromethylidene)pyrrolidin-1-ium chloride typically involves the reaction of pyrrolidine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-(Chloromethylidene)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated products.
Addition Reactions: The double bond in the chloromethylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloromethylidene)pyrrolidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(Chloromethylidene)pyrrolidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(Chloromethylidene)pyrrolidin-1-ium chloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and reactivity. For example:
Pyrrolidin-2-one: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolidin-2,5-dione: Used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability
Properties
CAS No. |
65044-66-8 |
|---|---|
Molecular Formula |
C5H9Cl2N |
Molecular Weight |
154.03 g/mol |
IUPAC Name |
1-(chloromethylidene)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H9ClN.ClH/c6-5-7-3-1-2-4-7;/h5H,1-4H2;1H/q+1;/p-1 |
InChI Key |
MNSAFSICFNQMPQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](=CCl)C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















